methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate
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Description
Methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C47H61NO14 and its molecular weight is 864.0 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate is a complex organic compound with potential biological significance. Its unique structure suggests various biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The molecular formula is C34H52O12 with a molecular weight of approximately 644.78 g/mol. Its structure includes tetrahydropyran rings and multiple ether linkages which are known to influence bioactivity.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. For instance:
- Case Study : A study on related tetrahydropyran derivatives demonstrated up to 70% inhibition of lipid peroxidation at certain concentrations .
Antimicrobial Properties
The compound's potential antimicrobial activity can be attributed to its ability to disrupt microbial cell membranes.
- Research Findings : A derivative of this compound showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory properties are likely linked to the modulation of pro-inflammatory cytokines.
- Case Study : In vitro studies have shown that similar compounds can reduce the levels of TNF-alpha and IL-6 in macrophage cultures .
Enzyme Inhibition
The inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) could explain its therapeutic potential in treating inflammatory diseases.
- Research Findings : Studies indicate that related compounds inhibit COX enzymes effectively at low micromolar concentrations .
The mechanisms underlying the biological activities of this compound involve:
- Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
- Membrane Disruption : The hydrophobic regions interact with lipid membranes of bacteria.
- Cytokine Modulation : The compound may interfere with signaling pathways leading to reduced inflammation.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(prop-2-enoxycarbonylamino)oxan-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61NO14/c1-5-22-55-47(53)48-37-39(51)38(50)36(25-49)61-45(37)60-35-24-34(44(52)54-4)23-33(6-2)41(35)62-46-43(58-28-32-20-14-9-15-21-32)42(57-27-31-18-12-8-13-19-31)40(29(3)59-46)56-26-30-16-10-7-11-17-30/h5,7-21,29,33-43,45-46,49-51H,1,6,22-28H2,2-4H3,(H,48,53)/t29-,33-,34+,35+,36+,37+,38-,39+,40+,41+,42+,43-,45+,46-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJITWECHCBGY-OGDMHQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(C1OC2C(C(C(C(O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)NC(=O)OCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](C[C@H]([C@@H]1O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)OCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61NO14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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